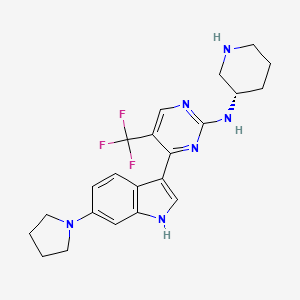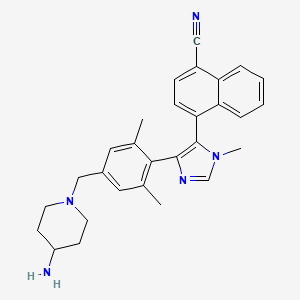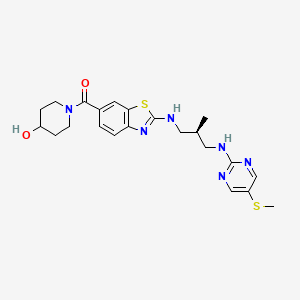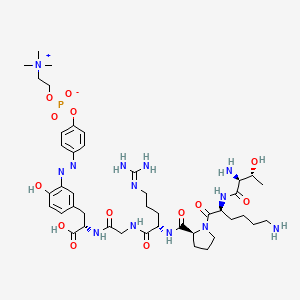
Dazdotuftide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dazdotuftide is a synthetic, patent-protected compound known for its immunomodulatory properties. It has shown potential in controlling a range of autoimmune and inflammatory ocular diseases, offering a promising alternative to steroids without the associated negative side effects .
Preparation Methods
Dazdotuftide is synthesized through a bio-inspired molecular platform. The synthetic route involves the inhibition of the Nf-kB signaling pathway by Toll-Like-Receptor 4 (TLR4). This dual-target approach is unique and contributes to its effectiveness in treating inflammatory diseases . The industrial production methods for this compound are proprietary and protected by patents, ensuring its unique formulation and effectiveness .
Chemical Reactions Analysis
Dazdotuftide undergoes various chemical reactions, primarily focusing on its immunomodulatory effects. The compound is known to inhibit the Nf-kB signaling pathway and induce a shift of macrophages from a pro-inflammatory state (M1) to an anti-inflammatory state (M2), promoting the resolution of inflammation . Common reagents and conditions used in these reactions include Toll-Like-Receptor 4 (TLR4) inhibitors and conditions that favor the activation of anti-inflammatory pathways . The major products formed from these reactions are anti-inflammatory macrophages and the inhibition of inflammatory pathways .
Scientific Research Applications
Dazdotuftide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being explored as a potential treatment for diabetic retinopathy and age-related macular degeneration, both of which are major causes of blindness globally . The compound’s ability to target multiple inflammatory pathways makes it a promising candidate for managing these conditions . Additionally, this compound is being studied for its potential in treating non-infectious anterior uveitis, uveitic glaucoma, post-cataract inflammation, and autoimmune-related dry eye .
Mechanism of Action
Dazdotuftide exerts its effects through a dual-target approach. It inhibits the Nf-kB signaling pathway by Toll-Like-Receptor 4 (TLR4), a transcription factor associated with inflammatory diseases . Additionally, it induces a shift of macrophages from a pro-inflammatory state (M1) to an anti-inflammatory state (M2), promoting the resolution of inflammation . This mechanism of action allows this compound to effectively control inflammation and provide a safe and long-lasting therapeutic effect .
Comparison with Similar Compounds
Dazdotuftide is unique in its dual-target approach and its ability to modulate multiple inflammatory pathways. Similar compounds include anti-vascular endothelial growth factor (VEGF) compounds, which are commonly used for treating diabetic macular edema and neovascular age-related macular degeneration . these compounds often yield insufficient results and require frequent injections . This compound offers a more comprehensive approach by targeting multiple inflammatory pathways and promoting the resolution of inflammation . This makes it a promising alternative to existing treatments and highlights its uniqueness in the field of immunomodulatory therapies .
Properties
CAS No. |
2522933-44-2 |
|---|---|
Molecular Formula |
C43H68N13O13P |
Molecular Weight |
1006.1 g/mol |
IUPAC Name |
[4-[[5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-2-carboxyethyl]-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H68N13O13P/c1-26(57)37(45)40(62)52-31(9-5-6-18-44)41(63)55-20-8-11-34(55)39(61)51-30(10-7-19-48-43(46)47)38(60)49-25-36(59)50-33(42(64)65)24-27-12-17-35(58)32(23-27)54-53-28-13-15-29(16-14-28)69-70(66,67)68-22-21-56(2,3)4/h12-17,23,26,30-31,33-34,37,57H,5-11,18-22,24-25,44-45H2,1-4H3,(H10-,46,47,48,49,50,51,52,53,58,59,60,61,62,64,65,66,67)/t26-,30+,31+,33+,34+,37+/m1/s1 |
InChI Key |
VXUMKMXYKWBBDK-JERYHNGXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)
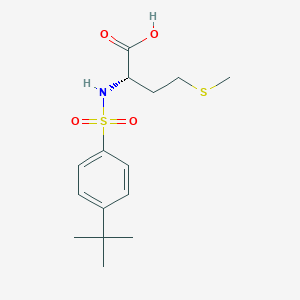
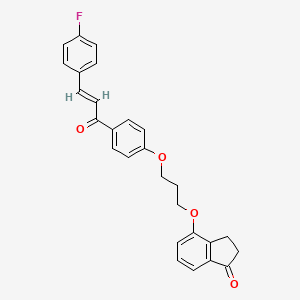

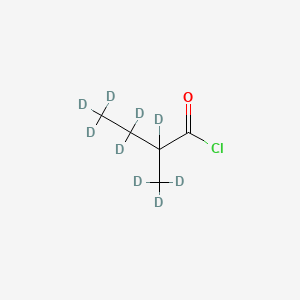
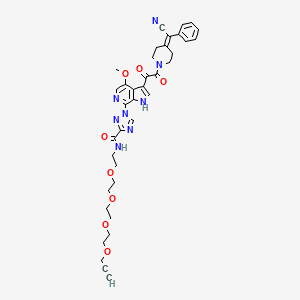
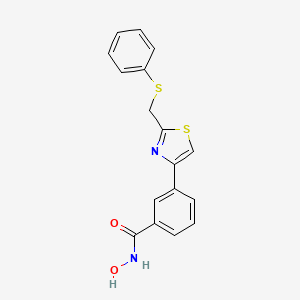
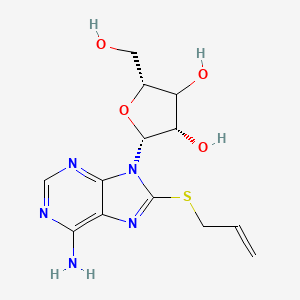
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
